2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is a synthetic compound derived from purine, a fundamental building block of nucleic acids. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, particularly those involving cellular proliferation and DNA interactions.
2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play critical roles in biochemistry, particularly in the formation of nucleotides and nucleic acids. This specific derivative is classified as a piperazine-containing purine, which may exhibit unique pharmacological properties due to the presence of the piperazine moiety.
The synthesis of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride typically involves the following steps:
The reactions typically require controlled conditions, including temperature and time, to ensure high yields and purity of the final product. The use of solvents like ethanol or dimethylformamide is common in these reactions to dissolve reactants and facilitate interaction .
The molecular structure of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride can be represented as follows:
This structure features a purine base with a chlorine substituent at the 2-position and a piperazine ring at the 6-position, contributing to its biological activity.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular arrangement and confirm its identity .
The primary reaction involved in synthesizing 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is the nucleophilic substitution reaction between 2-chloropurine and piperazine. This reaction can be represented as follows:
In this reaction, piperazine acts as a nucleophile attacking the electrophilic carbon atom in 2-chloropurine. The choice of solvent and temperature plays a crucial role in facilitating this reaction, often requiring elevated temperatures to achieve optimal yields.
The mechanism of action for 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride primarily involves its interaction with biological targets such as enzymes involved in DNA replication and repair processes. It may act as an inhibitor for topoisomerases, enzymes that manage DNA supercoiling during replication.
Studies have shown that compounds with similar structures can inhibit cellular proliferation by interfering with DNA synthesis pathways. This suggests that 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride may exhibit similar pharmacological effects, potentially acting as an ATP competitive inhibitor or targeting topoisomerase II .
Relevant analytical data such as melting points, boiling points, and spectral data can be obtained from standard chemical databases or literature sources .
2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride has potential applications in:
Research continues to explore the full therapeutic potential of this compound, particularly its role in enhancing radiotherapy effectiveness for tumors resistant to conventional treatments .
Purine derivatives represent a privileged scaffold in medicinal chemistry due to their fundamental roles in biological processes and their structural versatility for drug design. As naturally occurring heterocyclic compounds comprising fused pyrimidine and imidazole rings, purines form the core structure of essential biomolecules like adenosine triphosphate (ATP), guanosine triphosphate (GTP), cyclic adenosine monophosphate (cAMP), and nucleic acids. This inherent biological relevance underpins their therapeutic significance [2] [9] [10]. The purine ring system offers multiple modification sites (N-1, C-2, N-3, C-6, N-7, C-8, N-9), enabling extensive structure-activity relationship (SAR) exploration to optimize pharmacological properties [9] [10]. Approximately 60% of FDA-approved small-molecule drugs contain nitrogen-containing heterocycles, with purines forming a substantial subset [7] [10].
Recent decades have witnessed significant advances in purine-based therapeutics, particularly in oncology. Purine antimetabolites and kinase inhibitors have become cornerstones of cancer chemotherapy. Notable FDA-approved purine-derived anticancer agents include:
Table 1: Representative FDA-Approved Purine-Based Anticancer Drugs
Drug Name | Therapeutic Target/Indication | Key Structural Features |
---|---|---|
Clofarabine | Relapsed lymphoblastic leukemia | Deoxyadenosine analog |
Fludarabine | Chronic lymphocytic leukemia (CLL) | Fluorinated purine nucleoside |
Nelarabine | T-cell acute lymphoblastic leukemia (T-ALL) | Prodrug of ara-G |
Mercaptopurine (Purinethol) | Acute lymphoblastic leukemia | Thiol substitution at C-6 |
Roscovitine | Cyclin-dependent kinases (CDKs) | 2,6,9-Trisubstituted purine scaffold |
Beyond oncology, purine derivatives exhibit diverse pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, anticonvulsant, and cardiovascular effects [2] [5]. This broad therapeutic potential stems from their ability to interact with enzymes, receptors, and nucleic acids critical to cellular signaling and metabolism. The continuous development of novel purine hybrids (e.g., chalcone-purine, triazole-purine, xanthine-purine) further expands their medicinal applications, particularly against resistant disease phenotypes [10].
Piperazine (1,4-diazacyclohexane) incorporation represents a strategic modification in purine-based drug design, profoundly influencing both pharmacodynamic and pharmacokinetic properties. This aliphatic heterocycle contains two basic nitrogen atoms (pKa ~5.3 and ~9.7) capable of forming salts, significantly enhancing aqueous solubility and bioavailability—a critical factor in drug development [3] [7]. Piperazine's conformational flexibility allows optimal spatial orientation for target binding, while its nitrogen atoms facilitate hydrogen bonding and electrostatic interactions with biological targets [3] [4].
Table 2: Impact of Piperazine Substitution on Purine Bioactivity
Biological Activity | Structural Influence of Piperazine | Exemplar Compounds |
---|---|---|
Anticancer | Enhanced binding to kinase ATP pockets; improved cellular uptake | Flavone-piperazine hybrids [3] |
Antiviral | Optimized interactions with viral polymerase/allosteric sites | Piperazinyl acyclonucleosides |
Antimicrobial | Increased membrane penetration and target affinity | Fluoroquinolone-piperazine derivatives |
CNS Agents | Blood-brain barrier penetration via moderate lipophilicity | Aripiprazole (antipsychotic) |
The piperazine ring serves as a versatile pharmacophore due to its synthetic accessibility for N-functionalization. Substitutions on the piperazine nitrogen atoms (N⁴ typically more nucleophilic than N¹) enable fine-tuning of steric, electronic, and physicochemical properties [3] [4]. In purine derivatives, C-6 represents the most common attachment point for piperazine, as substitution at this position often yields compounds with high affinity for purinergic receptors and kinases [4] [10]. For instance, piperazinyl-chrysin conjugates demonstrated potent anticancer activity against SK-OV-3 ovarian cancer cells (IC₅₀ = 12.67 ± 0.74 μg/ml), comparable to gefitinib, attributed to the halogenated piperazine moiety enhancing target engagement [3]. Similarly, piperazine-linked oroxylin A derivatives exhibited 5-20 fold increased potency against HCT116 colon cancer cells compared to the parent natural compound [3].
The therapeutic exploration of 6-substituted purines began in earnest in the mid-20th century with the development of antimetabolites like mercaptopurine (6-MP), pioneered by Gertrude Elion and George Hitchings—work recognized by the 1988 Nobel Prize in Physiology or Medicine [10]. This foundational research established C-6 as a critical position for modulating biological activity, as substitutions at this site directly influence interactions with enzymes involved in purine metabolism and nucleic acid synthesis [9] [10].
Early 6-substituted purines primarily featured simple substituents (thiol, amino, halogen). The evolution towards more complex C-6 modifications, including heterocyclic amines like piperazine, emerged from efforts to overcome resistance mechanisms and improve selectivity. Piperazine introduction at C-6 gained prominence due to:
The specific compound 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride exemplifies this design strategy. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) of 2,6-dichloropurine with piperazine, followed by hydrochloride salt formation [4] [6]. The chlorine at C-2 provides a handle for further derivatization, while the piperazine enhances solubility and serves as a point for structural diversification. This molecule serves as a key synthetic intermediate for generating libraries of potential kinase inhibitors, receptor modulators, and antiproliferative agents [4] [10]. Recent trends emphasize "green chemistry" approaches for synthesizing piperazine-purine hybrids, utilizing microwave irradiation, ultrasound, and eco-friendly solvents to improve efficiency and sustainability [7] [10].
Table 3: Molecular Descriptors of 2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride
Property | Value / Description | Significance |
---|---|---|
CAS Registry Number | 2406235-09-2 [6], 1351612-64-0 [4] | Unique chemical identifier |
Molecular Formula | C₉H₁₂Cl₂N₆ [6], C₉H₁₃Cl₃N₆ (dihydrochloride) [4] | Elemental composition |
Molecular Weight | 275.14 g/mol (hydrochloride) [6]; 311.6 g/mol (dihydrochloride) [4] | Dose calculation, pharmacokinetics |
IUPAC Name | 2-Chloro-6-(piperazin-1-yl)-9H-purine hydrochloride [6] | Systematic nomenclature |
Key Structural Features | Chlorine (C-2), Piperazine (C-6), Protonated purine (N-9), Salt form | Defines reactivity, solubility, target interactions |
SMILES Notation | ClC1=NC(N2CCNCC2)=C3N=CNC3=N1.Cl [6] | Simplified molecular input line entry |
InChI Key | MNDHVJBHVBNRFN-UHFFFAOYSA-N [4] | Standard hashed identifier |
The ongoing development of 6-piperazinyl purines reflects a convergence of historical insights and modern drug discovery paradigms, positioning 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride as a versatile scaffold for generating novel therapeutics targeting an expanding range of diseases, particularly resistant cancers.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7